molecular formula C16H11NO4S2 B11652130 methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11652130
M. Wt: 345.4 g/mol
InChI Key: RXDAWEGESVIPNS-MDWZMJQESA-N
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Description

METHYL 2-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidinone core, which can be achieved through the cyclization of appropriate thiosemicarbazides with α-haloketones under reflux conditions . The furan ring can be introduced via a subsequent condensation reaction with furan-2-carboxaldehyde. Finally, esterification with methyl benzoate completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Reagents: Bromine, iodine

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Halogenated furans

Mechanism of Action

The mechanism of action of METHYL 2-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(5-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C16H11NO4S2/c1-20-15(19)11-5-3-2-4-10(11)12-7-6-9(21-12)8-13-14(18)17-16(22)23-13/h2-8H,1H3,(H,17,18,22)/b13-8+

InChI Key

RXDAWEGESVIPNS-MDWZMJQESA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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